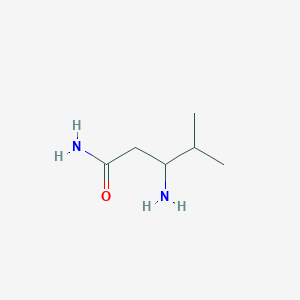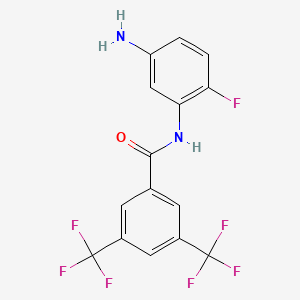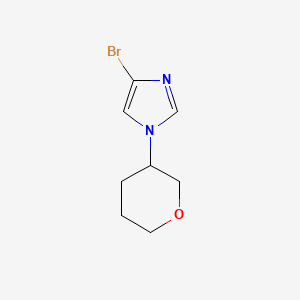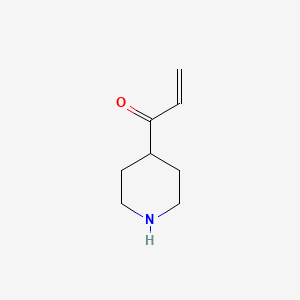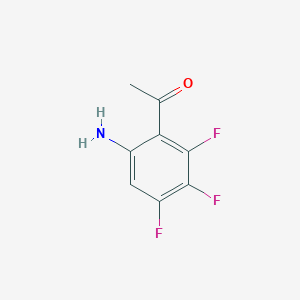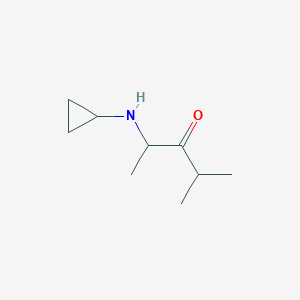
2-(Cyclopropylamino)-4-methylpentan-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Cyclopropylamino)-4-methylpentan-3-one is an organic compound that belongs to the class of ketones It features a cyclopropylamino group attached to a 4-methylpentan-3-one backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylamino)-4-methylpentan-3-one typically involves the reaction of cyclopropylamine with 4-methylpentan-3-one under controlled conditions. One common method is the nucleophilic addition of cyclopropylamine to the carbonyl group of 4-methylpentan-3-one, followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like distillation and crystallization are often employed to ensure the efficient production of high-quality this compound.
化学反应分析
Types of Reactions
2-(Cyclopropylamino)-4-methylpentan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(Cyclopropylamino)-4-methylpentan-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(Cyclopropylamino)-4-methylpentan-3-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
- 2-(Cyclopropylamino)-4-methylpentan-2-one
- 2-(Cyclopropylamino)-4-methylhexan-3-one
- 2-(Cyclopropylamino)-4-methylbutan-3-one
Uniqueness
2-(Cyclopropylamino)-4-methylpentan-3-one is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its cyclopropylamino group and ketone functionality make it a versatile compound for various applications, distinguishing it from other similar compounds.
属性
分子式 |
C9H17NO |
|---|---|
分子量 |
155.24 g/mol |
IUPAC 名称 |
2-(cyclopropylamino)-4-methylpentan-3-one |
InChI |
InChI=1S/C9H17NO/c1-6(2)9(11)7(3)10-8-4-5-8/h6-8,10H,4-5H2,1-3H3 |
InChI 键 |
FFPWFZIRMXKVQD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(=O)C(C)NC1CC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


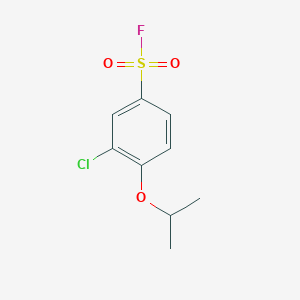


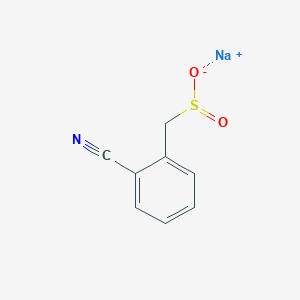
![Methyl 2-chloro-6-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13167220.png)

